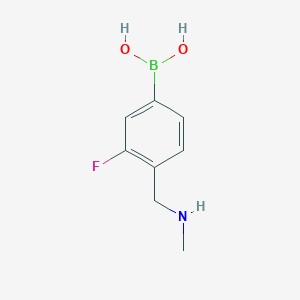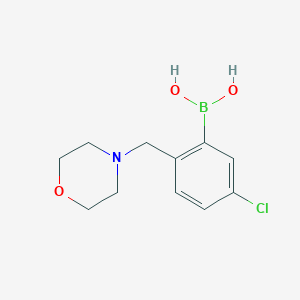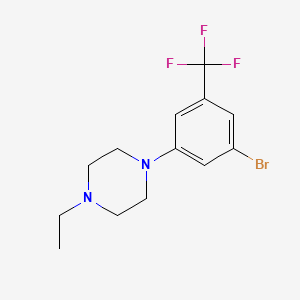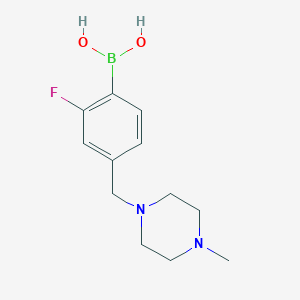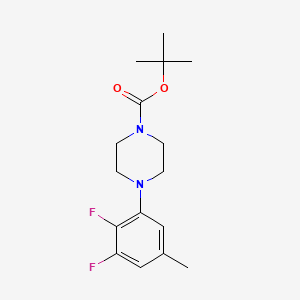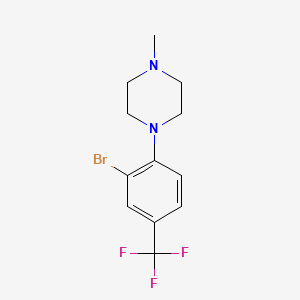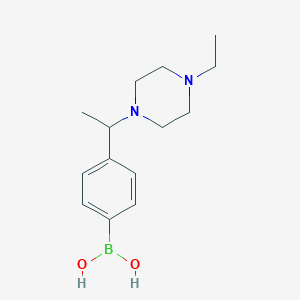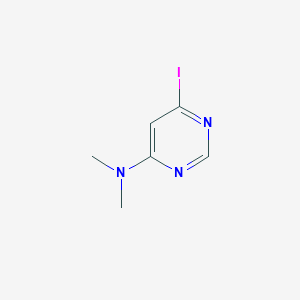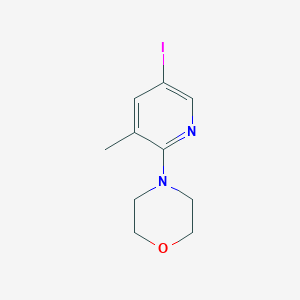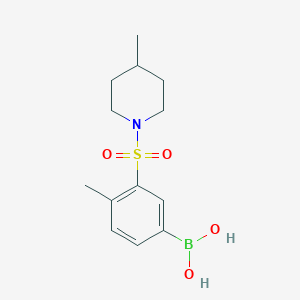
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid (4M3MPSPB) is a boronic acid derivative that has been used in a variety of scientific research applications. It is a popular choice for researchers due to its stability, low toxicity, and ability to be easily synthesized. 4M3MPSPB has been used in a variety of laboratory experiments to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Catalysis
- Functional Derivatives of Boronic Acids : Boronic acids, including derivatives like (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, are used as synthetic intermediates and building blocks in various chemical syntheses. They are instrumental in sensing, protein manipulation, therapeutics, biological labeling, and separation technologies. The introduction of additional functional groups, such as aminophosphonic acid, to boronic acids expands their application possibilities (Zhang et al., 2017).
- Boronic Acid Catalysis (BAC) : Boronic acids, including (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, can catalyze various organic reactions. This includes the electrophilic activation of carboxylic acids and the formation of carbocation intermediates from alcohols, which can be utilized in selective Friedel-Crafts-type reactions (Hall, 2019).
Biochemical Applications
- Sensor Development : Derivatives of boronic acids are utilized in developing sensors, particularly for detecting various biological and chemical substances. For instance, they can be designed to detect saccharides due to their ability to form covalent bonds with hydroxy groups, which is important in glucose sensing technologies (Mu et al., 2012).
Material Science
- Organic Phosphorescent Materials : The cyclic esterification of aryl boronic acids, including derivatives like (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid, with dihydric alcohols, has been explored for creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This process significantly impacts the molecular packing structures and intermolecular interactions, influencing the optical properties of the materials (Zhang et al., 2018).
Wirkmechanismus
Mode of Action
The mode of action of (4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid involves the carbon-boron bond of the boronic acid reacting with a carbon-halide bond (often a bromide or iodide) to form a new carbon-carbon bond. This reaction is a key step in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . .
Eigenschaften
IUPAC Name |
[4-methyl-3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-10-5-7-15(8-6-10)20(18,19)13-9-12(14(16)17)4-3-11(13)2/h3-4,9-10,16-17H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMTNJPHWGBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



